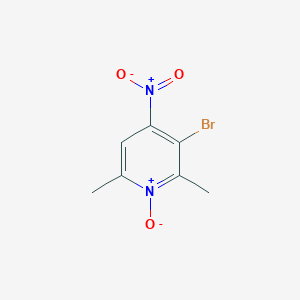
3-Bromo-2,6-dimethyl-4-nitropyridine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2,6-dimethyl-4-nitropyridine 1-oxide is a heterocyclic organic compound with the molecular formula C7H7BrN2O3 It is a derivative of pyridine, characterized by the presence of bromine, methyl, and nitro groups, along with an N-oxide functional group
Métodos De Preparación
The synthesis of 3-Bromo-2,6-dimethyl-4-nitropyridine 1-oxide can be achieved through several routes. One common method involves the N-oxidation of 3-Bromo-2,6-dimethyl-4-nitropyridine using oxidizing agents such as hydrogen peroxide or peracetic acid . Another approach starts with the iodide or selenate derivative of 3-Bromo-2,6-dimethyl-4-nitropyridine, followed by a chemical reaction to obtain the corresponding nitropyridine derivative, which is then subjected to N-oxidation .
Análisis De Reacciones Químicas
3-Bromo-2,6-dimethyl-4-nitropyridine 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogen peroxide, peracetic acid, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Bromo-2,6-dimethyl-4-nitropyridine 1-oxide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2,6-dimethyl-4-nitropyridine 1-oxide involves its interaction with specific molecular targets. The N-oxide functional group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The bromine and nitro groups also contribute to its chemical behavior, affecting its binding affinity and specificity towards various targets .
Comparación Con Compuestos Similares
3-Bromo-2,6-dimethyl-4-nitropyridine 1-oxide can be compared with other similar compounds, such as:
3-Bromo-4-nitropyridine 1-oxide: Lacks the methyl groups, resulting in different reactivity and applications.
2,3-Dimethyl-4-nitropyridine N-oxide:
The presence of both bromine and methyl groups in this compound makes it unique, offering distinct advantages in specific reactions and applications.
Propiedades
Número CAS |
54754-75-5 |
|---|---|
Fórmula molecular |
C7H7BrN2O3 |
Peso molecular |
247.05 g/mol |
Nombre IUPAC |
3-bromo-2,6-dimethyl-4-nitro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C7H7BrN2O3/c1-4-3-6(10(12)13)7(8)5(2)9(4)11/h3H,1-2H3 |
Clave InChI |
OQABUZSPGRDPSM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=[N+]1[O-])C)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



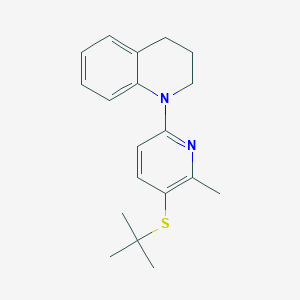
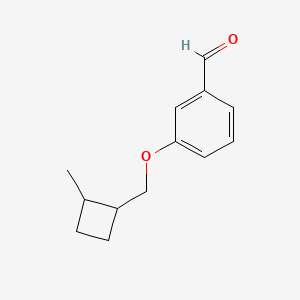
![5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile](/img/structure/B13008801.png)

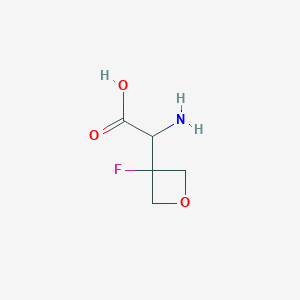
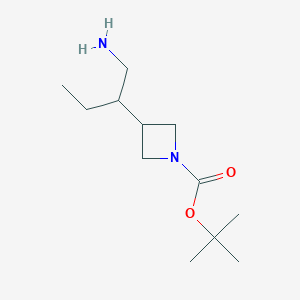
![3-Chlorobicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B13008825.png)

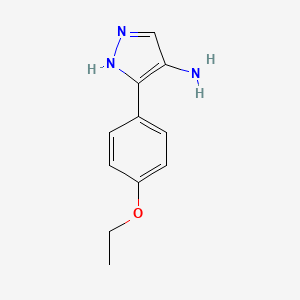
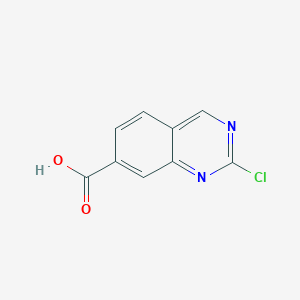
![tert-butyl (1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13008858.png)


